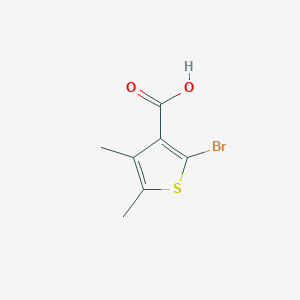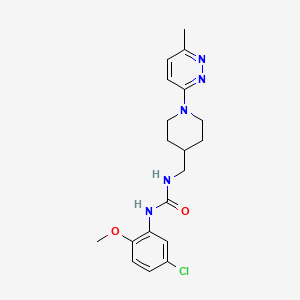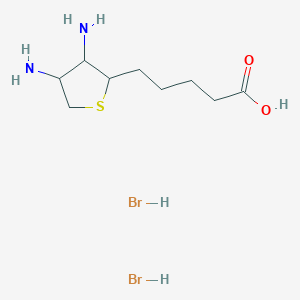
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-4,5-dimethylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 and is a powder in physical form . The IUPAC name for this compound is 2-bromo-4,5-dimethyl-3-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of this compound can involve several steps. One method involves the use of bromine in acetic acid . Other methods involve the use of thionyl chloride . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ring is substituted with bromine, methyl, and carboxylic acid groups .Chemical Reactions Analysis
Thiophene compounds, including this one, can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The exact reactions that this compound can undergo would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
This compound has a melting point of 178-180 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthetic Applications
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid serves as a valuable intermediate in the synthesis of various chemical compounds. The bromination and subsequent reactions of thiophene derivatives enable the production of complex molecules with potential applications in materials science and pharmaceuticals. For example, the work by Abdelhamid and Shiaty on the reactions with hydrazidoyl halides highlights the utility of similar bromothiophene derivatives in synthesizing heterocycles and hydrazones, indicating potential pathways for the synthesis of biologically active molecules or new materials (Abdelhamid & Shiaty, 1988).
Catalyst in Organic Synthesis
The palladium-catalyzed reactions involving thiophene carboxylic acids, as studied by Nakano et al., showcase the role of brominated thiophenes in facilitating C-H bond cleavage and decarboxylation, leading to tetraarylated products. This demonstrates the application of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid in advanced organic synthesis techniques to produce polyarylated structures, which are significant in the development of electronic and optoelectronic devices (Nakano et al., 2008).
Polymers and Materials Science
Wang et al.'s work on the dehydrohalogenative polycondensation of a bromo-hexylthiophene variant using palladium catalysis to produce poly(3-hexylthiophene) with high regioregularity and molecular weight underscores the importance of bromothiophene derivatives in the synthesis of conductive polymers. These polymers have applications in the field of organic electronics, including solar cells and transistors (Wang et al., 2010).
Environmental and Analytical Chemistry
The study of bromodecarboxylation reactions by Zwanenburg and Wynberg, although focusing on a different thiophene carboxylic acid, provides insight into the chemical behavior of brominated thiophene derivatives under certain conditions. Such reactions are relevant for understanding the environmental fate of these compounds and for developing analytical methods for their detection and quantification in environmental samples (Zwanenburg & Wynberg, 2010).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These compounds are characterized by a thiophene ring which bears a carboxylic acid group . .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science . .
特性
IUPAC Name |
2-bromo-4,5-dimethylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLITVQPROCSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethylthiophene-3-carboxylic acid | |
CAS RN |
175217-22-8 |
Source


|
| Record name | 2-bromo-4,5-dimethylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)


![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)
![{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2885647.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2885648.png)